molecular formula C15H13ClO4 B6406724 3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% CAS No. 1261904-95-3

3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6406724
CAS RN: 1261904-95-3
M. Wt: 292.71 g/mol
InChI Key: ACVPQXNDTWGHPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid (3-CMO) is a widely used organic compound in the field of synthetic organic chemistry. It is a white crystalline solid with a molecular weight of 246.6 g/mol. 3-CMO is a versatile reagent that is used in many different synthetic reactions and has a wide range of applications in the pharmaceutical and biotechnological industries.

Mechanism of Action

3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% is an organic compound that is used as a reagent in a variety of synthetic reactions. The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% is based on the reaction of an alkoxide with an alkyl halide, which results in the formation of an ether. The ether then undergoes a nucleophilic substitution reaction, which results in the formation of 3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95%.
Biochemical and Physiological Effects
3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% is an organic compound that is used as a reagent in a variety of synthetic reactions. It is not known to have any biochemical or physiological effects on humans, as it is not a drug or a food additive.

Advantages and Limitations for Lab Experiments

3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% is a versatile reagent that has many advantages for use in lab experiments. It is relatively easy to synthesize, it is stable in most solvents, and it is relatively non-toxic. However, 3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% is also highly flammable and should be handled with care.

Future Directions

The potential future applications of 3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% include its use in the synthesis of pharmaceuticals, the synthesis of biopolymers, the synthesis of polymers for medical applications, the synthesis of polymers for cosmetic applications, and the synthesis of polymers for other industrial applications. 3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% could also be used as a reagent in the synthesis of other organic compounds, such as polymers, dyes, and pigments. Additionally, 3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% could be used in the development of new catalysts and materials for green chemistry applications. Finally, 3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% could be used in the development of new drugs, such as anti-cancer drugs and antibiotics.

Synthesis Methods

3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% can be synthesized using a variety of methods, including the Williamson ether synthesis, the Mitsunobu reaction, and the Grignard reaction. The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide and is the most common method used to synthesize 3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95%. The Mitsunobu reaction is a nucleophilic substitution reaction that uses an organophosphine and an organoborane to synthesize 3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95%. The Grignard reaction is a reaction between an alkyl halide and a magnesium halide to form an alkyl magnesium halide, which can then be reacted with an aldehyde or ketone to form 3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95%.

Scientific Research Applications

3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the synthesis of biopolymers, and the synthesis of polymers. 3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% has also been used in the synthesis of polymers for medical applications, such as for the fabrication of drug delivery systems. 3-(3-Chloro-4-methoxyphenyl)-2-methoxybenzoic acid, 95% has also been used in the synthesis of polymers for cosmetic applications, such as for the production of hair care products.

properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO4/c1-19-13-7-6-9(8-12(13)16)10-4-3-5-11(15(17)18)14(10)20-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVPQXNDTWGHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691052
Record name 3'-Chloro-2,4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261904-95-3
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-2,4′-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261904-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-2,4'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.